molecular formula C6H15N B13250280 (3R)-2-methylpentan-3-amine

(3R)-2-methylpentan-3-amine

Cat. No.: B13250280
M. Wt: 101.19 g/mol
InChI Key: JYNQKCFJPQEXSL-ZCFIWIBFSA-N
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Description

(3R)-2-methylpentan-3-amine is an organic compound with the molecular formula C6H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-methylpentan-3-amine can be achieved through several methods. One common approach involves the reductive amination of 2-methylpentan-3-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylpentanenitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired amine product efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-methylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(3R)-2-methylpentan-3-amine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (3R)-2-methylpentan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-methylpentan-3-amine: The enantiomer of (3R)-2-methylpentan-3-amine, with similar chemical properties but different biological activity due to its opposite chirality.

    2-methylpentan-2-amine: A structural isomer with a different arrangement of atoms, leading to distinct chemical and physical properties.

    3-methylpentan-3-amine: Another isomer with variations in the position of the methyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct properties and potential applications in asymmetric synthesis and chiral recognition processes. Its ability to interact selectively with biological targets makes it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

(3R)-2-methylpentan-3-amine

InChI

InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3/t6-/m1/s1

InChI Key

JYNQKCFJPQEXSL-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C(C)C)N

Canonical SMILES

CCC(C(C)C)N

Origin of Product

United States

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